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molecular formula C12H15NO4 B8741265 Dimethyl 2-(2-(pyridin-4-yl)ethyl)malonate CAS No. 193817-97-9

Dimethyl 2-(2-(pyridin-4-yl)ethyl)malonate

Cat. No. B8741265
M. Wt: 237.25 g/mol
InChI Key: OKAPCIKPDGQIBI-UHFFFAOYSA-N
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Patent
US05952306

Procedure details

To a stirred solution of elemental sodium (20 g, 840 mmol) and CH3OH (600 ml) was added dimethyl malonate 10-1 (135 ml, 1120 mmol). After 5 minutes, 4-vinyl pyridine 10-2 (15.3 ml, 140 mmoles) was added and the solution was heated to 50° C. for 18 h. The reaction was diluted with EtOAc and then washed with sat NaHCO3, brine, dried (MgSO4) and concentrated. Flash chromatoraphy (silica, 60% EtOAc/hexanes) furnished the diether 10-3 (19.1 g) as a yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].CO.[C:4]([O:11][CH3:12])(=[O:10])[CH2:5][C:6]([O:8][CH3:9])=[O:7].[CH:13]([C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)=[CH2:14]>CCOC(C)=O>[CH3:9][O:8][C:6]([CH:5]([CH2:14][CH2:13][C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1)[C:4]([O:11][CH3:12])=[O:10])=[O:7] |^1:0|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[Na]
Name
Quantity
600 mL
Type
reactant
Smiles
CO
Name
Quantity
135 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Two
Name
Quantity
15.3 mL
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
COC(=O)C(C(=O)OC)CCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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